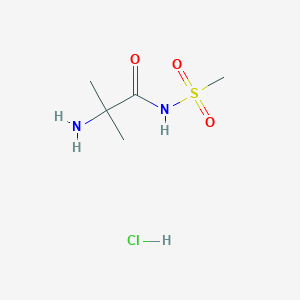

2-amino-N-methanesulfonyl-2-methylpropanamide hydrochloride

Description

2-Amino-N-methanesulfonyl-2-methylpropanamide hydrochloride is a specialized organic compound characterized by a propanamide backbone substituted with a methanesulfonyl group and a methylamine moiety.

Properties

IUPAC Name |

2-amino-2-methyl-N-methylsulfonylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S.ClH/c1-5(2,6)4(8)7-11(3,9)10;/h6H2,1-3H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGLGJGGAOYRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NS(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methanesulfonyl-2-methylpropanamide hydrochloride typically involves the reaction of 2-amino-2-methylpropanamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methanesulfonyl-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides.

Scientific Research Applications

2-amino-N-methanesulfonyl-2-methylpropanamide hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.

Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-methanesulfonyl-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-(1-Amino-2-methylpropan-2-yl)methanesulfonamide Hydrochloride (CID 51975222)

- Molecular Formula : C5H14N2O2S·HCl

- Key Features : Contains a methanesulfonamide group directly bonded to a branched amine.

- Comparison : The absence of a propanamide group distinguishes it from the target compound, but the sulfonamide moiety suggests similar reactivity in hydrogen bonding and enzyme inhibition. Its smaller size (MW ~198.7 g/mol) may confer higher membrane permeability compared to bulkier analogs .

2-Amino-N-(2-Hydroxyethyl)-2-methylpropanamide Hydrochloride (CAS 1220034-39-8)

- Molecular Formula : C8H17ClN2O2

- Key Features : A hydroxyethyl substituent replaces the methanesulfonyl group.

- This contrasts with the target compound’s sulfonyl group, which offers stronger electron-withdrawing effects and possible metabolic stability .

2-Amino-N-Isobutyl-2-methylpropanamide Hydrochloride (CAS 1220035-05-1)

- Molecular Formula : C8H19ClN2O

- Key Features : Features an isobutyl group instead of sulfonamide.

- Comparison: The hydrophobic isobutyl chain may increase lipophilicity, favoring blood-brain barrier penetration.

3-Amino-2-[(3-Fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909318-79-1)

- Molecular Formula : C12H18ClFN2O2

- Key Features : Aromatic fluorophenyl and methoxy substituents.

- The target compound’s simpler structure may prioritize ease of synthesis and broader applicability .

Physicochemical Properties

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.